1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride
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Overview
Description
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound that features a pyrimidine ring attached to a piperidine ring, with a carboxylic acid group and a hydrochloride salt.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
The exact mode of action of this compound is not well-documented. It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces. These interactions can lead to changes in the conformation and activity of the target molecules .
Biochemical Pathways
It’s worth noting that similar compounds have been shown to inhibit certain enzymes, which can affect various biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 24369 , which is within the range that allows for good absorption and distribution in the body. The compound’s hydrochloride group may also enhance its water solubility, potentially improving its bioavailability .
Result of Action
Similar compounds have been shown to have inhibitory effects on certain enzymes, which can lead to changes in cellular processes .
Biochemical Analysis
Biochemical Properties
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the activity of key signaling molecules, thereby affecting downstream processes such as cell proliferation, differentiation, and apoptosis . Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair . The compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over prolonged periods or under certain environmental factors . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. Studies have reported threshold effects, where a certain dosage is required to observe noticeable changes in biological activity . At high doses, the compound may exhibit toxic or adverse effects, including organ damage and altered metabolic functions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, the compound can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, thereby influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy metabolism and apoptosis.
Preparation Methods
The synthesis of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, such as the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine precursor.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of an alcohol group to a carboxylic acid.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid group can be further oxidized to form derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the ring.
Scientific Research Applications
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride has various applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly for its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Chemical Biology: The compound is used in chemical biology to study its interactions with proteins and other biomolecules.
Industrial Applications: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Pyrimidine Derivatives: Compounds with a pyrimidine ring, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, which are used as acetylcholinesterase inhibitors.
Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine-4-carboxylic acid, which are used in various medicinal applications.
Carboxylic Acid Derivatives: Compounds with a carboxylic acid group, such as isonipecotic acid, which are used as inhibitors of gamma-aminobutyric acid uptake.
This compound is unique due to its combination of a pyrimidine ring, a piperidine ring, and a carboxylic acid group, which provides a versatile scaffold for drug discovery and development.
Properties
IUPAC Name |
1-pyrimidin-2-ylpiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c14-9(15)8-2-6-13(7-3-8)10-11-4-1-5-12-10;/h1,4-5,8H,2-3,6-7H2,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWVJSXLFYYOJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=CC=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.